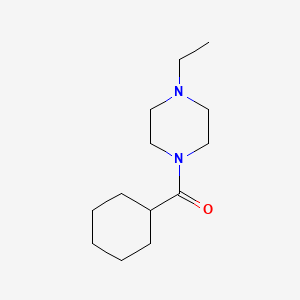

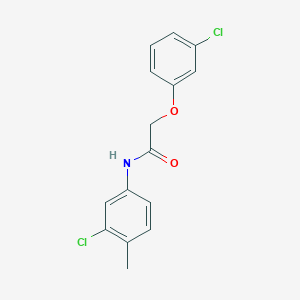

![molecular formula C15H11N3O2 B5715573 N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and nematicidal properties . The presence of the oxadiazole ring in its structure contributes to its significant pharmacological potential.

Mechanism of Action

Target of Action

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide has been reported to have potent activity against various bacterial pathogens, including Neisseria gonorrhoeae , methicillin-resistant Staphylococcus aureus (MRSA) , vancomycin-resistant enterococci (VRE) , and Listeria monocytogenes . These bacteria are the primary targets of the compound.

Mode of Action

It has been suggested that the compound acts as a multi-target antibiotic, regulating the biosynthesis ofmethyl naphthoquinone and other essential proteins such as DnaX , Pol IIIC , BirA , LexA , and DnaC .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It has been shown to depolarize bacterial membranes and regulate the biosynthesis of iron carriers and heme . Iron deprivation seems to be part of the mechanism leading to bacterial death .

Pharmacokinetics

One of the compounds in the same class,HSGN-238 , has been shown to have an outstanding ability to permeate across the gastrointestinal tract, indicating it would have high systemic absorption if used as an anti-gonococcal therapeutic .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. The compound has been shown to have a significant minimum inhibitory concentration as low as 0.06 μg/mL against MRSA clinical isolates . It also shows a low tendency to develop resistance in MRSA over 30 days .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with the epidermal growth factor receptor (EGFR), an enzyme that plays a critical role in governing the cell cycle . This interaction suggests that this compound could potentially be used as an EGFR inhibitor in anticancer therapy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to exhibit potent cytotoxicity against several human cancer cell lines, including prostate cancer, lung cancer, and liver cancer . It also appears to have a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it has been found to inhibit EGFR autophosphorylation in HEPG2 cells . This inhibition of EGFR activity suggests that this compound could potentially interfere with cell signaling pathways, gene expression, and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the cyclization of hydrazide derivatives with appropriate reagents. One common method includes the reaction of 4-substituted phenyl hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide can be compared with other oxadiazole derivatives:

Properties

IUPAC Name |

N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2/c19-14(11-4-2-1-3-5-11)17-13-8-6-12(7-9-13)15-18-16-10-20-15/h1-10H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLFCGVVGNYQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B5715498.png)

![N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-3-methyl-benzamide](/img/structure/B5715508.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5715516.png)

![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![N-[(4-bromophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B5715554.png)

![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)

![4-[[4-Methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B5715566.png)

![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)